(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core. Key structural attributes include:
- A (3Z)-configuration at the exocyclic double bond, critical for spatial alignment with biological targets.
- A 4-chlorophenylamino group at the 3-position, which enhances electron-withdrawing effects and influences binding interactions.
- A 3-fluorobenzyl substituent at the 1-position, modulating lipophilicity and metabolic stability.
- Sulfone groups (2,2-dioxide) that improve solubility and stabilize the thiazinone ring .
Such intermediates are pivotal for constructing related heterocyclic systems.
Properties
IUPAC Name |
(3Z)-3-[(4-chloroanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c21-14-4-6-16(7-5-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-2-1-3-15(22)10-13/h1-11,23H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZVITPVEMTJFD-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thiazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-c][1,2]thiazin core with substituents that may influence its biological activity.
Antibacterial Activity
Research indicates that compounds with similar thiazine structures exhibit varying degrees of antibacterial activity. For instance, derivatives have shown moderate to strong inhibition against strains such as Salmonella typhi and Bacillus subtilis . The biological activity of thiazine derivatives often correlates with their ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.
Table 1: Antibacterial Activity of Thiazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| A | Salmonella typhi | 15 | |
| B | Bacillus subtilis | 18 | |
| C | Escherichia coli | 12 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities indicate a promising potential for therapeutic applications in neurodegenerative diseases and urinary tract infections.
Table 2: Enzyme Inhibition Data
Anticancer Potential
Preliminary studies suggest that thiazine derivatives may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or the modulation of signaling pathways involved in cell proliferation.
Case Studies
- Study on Antibacterial Activity : A study conducted by Wani et al. (2017) evaluated a series of thiazine derivatives for their antibacterial efficacy against multiple strains. The results demonstrated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of various thiazine compounds, revealing that modifications to the thiazine ring significantly enhanced AChE inhibitory activity. The findings suggest that structural optimization could lead to more effective inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader class of thieno-thiazinone derivatives. Below is a comparative analysis with two close analogs:
Table 1: Structural and Functional Comparison
Key Findings:
The 3-fluorobenzyl group balances lipophilicity and steric bulk, whereas the 4-methylbenzyl analog (Table 1, Row 2) shows increased metabolic stability due to reduced oxidative susceptibility .
Sulfone vs. Non-Sulfone Derivatives: The 2,2-dioxide moiety enhances aqueous solubility (e.g., >10 mM in DMSO) compared to non-sulfonated analogs, which often require co-solvents for biological testing .
Synthetic Yields :
- Intermediate triazole-thiones (e.g., Compound 1 ) are synthesized in 85% yield via fusion reactions, suggesting efficient scalability for related derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
